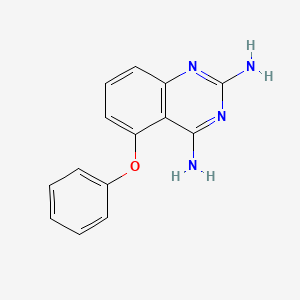

5-Phenoxyquinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

123241-96-3 |

|---|---|

Molecular Formula |

C14H12N4O |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-phenoxyquinazoline-2,4-diamine |

InChI |

InChI=1S/C14H12N4O/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18) |

InChI Key |

GRCSWAWBGLWGRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenoxyquinazoline 2,4 Diamine and Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Phenoxyquinazoline-2,4-diamine logically disconnects the molecule into key precursors. The primary disconnections are at the C-O ether linkage of the phenoxy group and the C-N bonds of the pyrimidine (B1678525) ring.

One strategic approach involves the late-stage introduction of the phenoxy group. This pathway presupposes the synthesis of a 5-substituted quinazoline-2,4-diamine (B158780) bearing a suitable leaving group, such as a halogen (e.g., fluorine or bromine), at the C5 position. A nucleophilic aromatic substitution (SNAr) reaction with phenol (B47542) or a metal-catalyzed cross-coupling reaction would then install the desired phenoxy moiety.

Alternatively, a more convergent strategy begins with a precursor already containing the phenoxy group. A key intermediate in this approach is 2-amino-6-phenoxybenzonitrile (B8346028) . The quinazoline-2,4-diamine ring can then be constructed from this precursor in a single, efficient step through cyclization with a reagent like guanidine. This method is often preferred as it builds the heterocyclic system onto a pre-functionalized benzene (B151609) ring. The synthesis of 2-amino-6-phenoxybenzonitrile itself would typically start from a di-substituted benzene, such as 2-fluoro-6-nitrobenzonitrile, via sequential nucleophilic substitution with phenoxide and reduction of the nitro group.

Classical Synthetic Routes to the Quinazoline-2,4-diamine Core

Classical methods for synthesizing the quinazoline-2,4-diamine core are well-documented and typically begin with readily available anthranilic acid derivatives. These routes are characterized by multi-step sequences involving cyclization and subsequent functionalization.

The synthesis of the quinazoline (B50416) ring system often commences with anthranilic acid. A common pathway involves the initial formation of a quinazoline-2,4-dione (also known as quinazolinedione). This can be achieved by heating anthranilic acid with urea. generis-publishing.com The resulting quinazoline-2,4-dione serves as a versatile intermediate for further transformations. nih.govresearchgate.net

Another established method is the acylation of anthranilic acid with an acyl chloride, followed by ring closure with a dehydrating agent like acetic anhydride. nih.gov This sequence typically yields a 1,3-benzoxazin-4-one intermediate, which can then be converted into the corresponding quinazolinone upon reaction with an amine source. nih.gov For the synthesis of a 2,4-diamino derivative, this often involves conversion to a dihaloquinazoline intermediate first.

The crucial step in these syntheses is the formation of the heterocyclic pyrimidine ring. Several cyclization strategies exist.

One of the most direct methods for forming the 2,4-diaminoquinazoline core involves the reaction of a 2-aminobenzonitrile (B23959) derivative with guanidine. This reaction proceeds via a condensation and intramolecular cyclization mechanism, providing a highly efficient route to the desired scaffold. This approach is particularly valuable when the benzene ring is pre-substituted, as in the case of a 2-amino-6-phenoxybenzonitrile precursor.

Another classical cyclization involves the conversion of a quinazoline-2,4-dione into a 2,4-dichloroquinazoline (B46505). semanticscholar.org This is typically accomplished by heating the dione (B5365651) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline. nih.gov The resulting 2,4-dichloroquinazoline is a highly reactive intermediate, primed for further derivatization.

| Starting Material | Reagents | Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Urea | Quinazoline-2,4-dione | Heating at 150-160 °C | generis-publishing.com |

| N-Acyl Anthranilic Acid | Acetic Anhydride | 1,3-Benzoxazin-4-one | Reflux | nih.gov |

| Quinazoline-2,4-dione | POCl₃, N,N-diethylaniline | 2,4-Dichloroquinazoline | Toluene, Reflux | nih.gov |

| 2-Aminobenzonitrile | Guanidine | Quinazoline-2,4-diamine | Catalytic (e.g., Copper) or thermal | researchgate.netorganic-chemistry.org |

Once the 2,4-dichloroquinazoline intermediate is formed, the C2 and C4 positions can be functionalized to introduce the required amino groups. The chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than the one at C2. nih.gov This differential reactivity allows for a stepwise and selective introduction of different amines.

The synthesis of a 2,4-diaminoquinazoline from the dichloro-intermediate involves sequential aromatic nucleophilic substitution (SNAr) reactions. Typically, the first amine is introduced at the C4 position under milder conditions, followed by the introduction of the second amine at the C2 position, which may require higher temperatures or longer reaction times. semanticscholar.orgnih.gov This strategy provides a flexible route to a wide array of unsymmetrically substituted 2,4-diaminoquinazolines.

Contemporary and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more advanced and efficient routes, particularly through the use of metal catalysis. These methods can reduce the number of synthetic steps, improve yields, and allow for the construction of complex molecules under milder conditions.

Palladium-catalyzed reactions are powerful tools in heterocyclic synthesis. While often used for C-C bond formation (like the Suzuki coupling), palladium catalysts can also facilitate C-N and C-O bond formation. mdpi.com For instance, a palladium-catalyzed domino reaction involving bromoanilines and bromobenzonitriles has been developed for the synthesis of complex quinazolinone structures through a sequence of carbonylation and cyclization steps. nih.gov Such advanced, multi-component reactions represent the forefront of efficient molecular construction. nih.gov

Copper-catalyzed methods have proven particularly effective for the synthesis of the quinazoline-2,4-diamine core. nih.govelectronicsandbooks.com A highly efficient protocol involves the reaction of substituted 2-bromobenzonitriles with guanidine. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a copper(I) source, such as CuI, in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base. organic-chemistry.org This approach is advantageous due to its operational simplicity and the use of readily available starting materials. It provides a direct route to the 2,4-diaminoquinazoline scaffold, which, if starting from 2-bromo-6-phenoxybenzonitrile, would yield the target molecule's core structure in a highly convergent manner.

Furthermore, copper catalysts are well-known to promote Ullmann-type C-O bond formation, providing a potential route to introduce the phenoxy group onto a quinazoline ring bearing a halogen at the C5 position.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Amination/Cyclization | 2-Bromobenzonitrile, Guanidine | CuI, DMEDA, K₂CO₃ | 2,4-Diaminoquinazoline | organic-chemistry.org |

| Palladium-Catalyzed Dicarbonylation | 2-Bromoaniline, 2-Bromobenzylamine, CO | Pd Catalyst | Tetracyclic Quinazolinones | nih.gov |

| Copper-Catalyzed Cascade | 2-Bromobenzaldehyde, Amidine | Cu Catalyst, Ligand, Base | Quinazoline | electronicsandbooks.com |

Aryne Chemistry Applications in Phenoxy Substituent Introduction

The introduction of a phenoxy group onto the quinazoline ring, particularly at the C5 position, can be challenging. Aryne chemistry offers a powerful and efficient method for forging aryl-heteroaryl ether linkages. This methodology involves the in-situ generation of a highly reactive aryne intermediate, which is then trapped by a nucleophile, such as a hydroxyl group on the quinazoline precursor.

A common and mild method for generating the aryne intermediate is the Kobayashi method, which utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) as the aryne precursor and a fluoride (B91410) source like cesium fluoride (CsF) to initiate the reaction. nih.govscispace.com The process is typically carried out in an aprotic solvent such as acetonitrile (B52724) at room temperature. nih.gov

For the synthesis of phenoxyquinazolines, a quinazolinone precursor is reacted with the in-situ generated aryne. nih.govscispace.com The highly electrophilic nature of the aryne allows it to readily react with the nucleophilic oxygen of the quinazolinone, resulting in the desired phenoxy-substituted product with good yields and high atom economy. scispace.com This approach represents an environmentally benign alternative for creating these complex molecules. nih.govrsc.org The general reaction involves stirring the quinazolinone and the aryne precursor with cesium fluoride for several hours, followed by aqueous workup and extraction. nih.gov

Table 1: Key Reagents in Aryne-Mediated Phenoxyquinazoline Synthesis

| Role | Compound | Function | Reference |

|---|---|---|---|

| Aryne Precursor | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Generates the reactive aryne intermediate in situ. | nih.gov |

| Fluoride Source | Cesium Fluoride (CsF) | Acts as the initiator for aryne generation. | nih.gov |

| Nucleophile | Quinazolin-4(3H)-one derivative | Traps the aryne to form the C-O bond. | nih.gov |

| Solvent | Acetonitrile | Provides a suitable reaction medium. | nih.gov |

The application of aryne chemistry is particularly advantageous as it often proceeds under mild conditions without the need for a catalyst, which can be a source of contamination in the final product. scispace.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a key technology in modern organic chemistry, significantly accelerating the synthesis of heterocyclic compounds like quinazolines. researchgate.netnih.gov Compared to conventional heating methods, microwave irradiation offers numerous advantages, including dramatically reduced reaction times (from hours to minutes), increased reaction rates, and often higher product yields. researchgate.net This technique is particularly valuable for multi-step syntheses and the creation of compound libraries for screening purposes.

Several protocols for quinazoline synthesis can be adapted for this compound. For instance, the cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts can be performed under microwave irradiation at 80-120°C for just 5-30 minutes, leading to improved yields of the corresponding 2-alkylthio-4-aminoquinazolines. nih.gov Similarly, one-pot, three-component reactions of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) can be efficiently carried out using microwave heating. tandfonline.com The synthesis of quinazolinones from 2-aminobenzamide (B116534) and an aldehyde can also be accelerated using microwave irradiation. nih.gov

The use of microwave reactors allows for precise control over reaction temperature and pressure, leading to cleaner reaction profiles and simpler work-up procedures. nih.gov Solvent-free conditions can sometimes be employed, further enhancing the green credentials of the synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 3 - 6 hours | 10 - 20 minutes | researchgate.net |

| Product Yield | 48 - 89% | 66 - 97% | researchgate.net |

| Conditions | Often requires high-boiling solvents and prolonged heating. | Enables rapid, high-temperature reactions, often with less solvent or under solvent-free conditions. | nih.gov |

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is increasingly important in pharmaceutical and chemical manufacturing to minimize environmental impact. The synthesis of quinazoline derivatives is an area where significant strides have been made in developing more sustainable methods. researchgate.net

One notable green approach is the use of water as a reaction solvent. rsc.orgrsc.org For example, quinazoline-2,4(1H,3H)-diones have been synthesized efficiently from CO2 and 2-aminobenzonitriles in water without the need for any catalyst, achieving excellent yields. rsc.orgrsc.org This method is particularly attractive as it utilizes an abundant, non-toxic, and renewable C1 source (CO2) and a benign solvent. rsc.org

Another green strategy involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. tandfonline.comdoaj.org These solvents are biodegradable, have low toxicity, and can be used to facilitate reactions, such as the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Furthermore, the development of one-pot, multi-component reactions (MCRs) aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. researchgate.net Catalyst choice is also crucial; using economical and environmentally friendly catalysts, such as certain copper complexes, can replace more hazardous reagents. researchgate.net

Table 3: Examples of Green Chemistry Approaches in Quinazoline Synthesis

| Green Principle | Application in Quinazoline Synthesis | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or deep eutectic solvents (DES). | Reduces use of volatile organic compounds (VOCs); improves safety. | rsc.orgdoaj.org |

| Atom Economy | One-pot, multi-component reactions (MCRs). | Maximizes incorporation of starting materials into the final product; reduces waste. | researchgate.net |

| Use of Renewable Feedstocks | Using CO2 as a C1 source. | Utilizes a greenhouse gas as a raw material. | rsc.org |

| Catalysis | Use of economical and benign catalysts (e.g., copper complexes). | Avoids toxic or precious metal catalysts. | researchgate.net |

Purification and Characterization Techniques for Novel this compound Syntheses

Following the synthesis of novel this compound analogs, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the compounds.

Purification is commonly achieved using column chromatography. semanticscholar.org In this technique, the crude reaction mixture is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase (a solvent or mixture of solvents like dichloromethane/methanol). semanticscholar.org Components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of the desired product. The purified solid is often obtained by evaporating the solvent under reduced pressure. semanticscholar.org

Once purified, the structural elucidation of the novel compounds is performed using a suite of spectroscopic techniques. While basic identification data is standard, more advanced techniques can provide deeper structural and functional insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govdoaj.org Advanced 2D NMR techniques can be used to establish connectivity between different parts of the molecule, which is crucial for unambiguously assigning the structure of complex analogs.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which is used to confirm the elemental composition of the newly synthesized compound. nih.gov

Spectrophotometric and Spectrofluorimetric Studies : For compounds with suitable chromophores or fluorophores, UV-Visible and fluorescence spectroscopy can be employed. nih.gov These techniques can reveal information about the electronic properties of the molecule and its interaction with its environment, such as solvatochromism (a change in color with solvent polarity). nih.gov

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. nih.gov This offers unambiguous proof of structure and stereochemistry.

Functional Assays : Depending on the intended application of the novel analogs, specific functional assays may be used for characterization. For example, if the compounds are designed as DNA-interacting agents, a DNA-binding colorimetric assay can be used to determine their binding affinity. semanticscholar.org

Structure Activity Relationship Sar Investigations of 5 Phenoxyquinazoline 2,4 Diamine Derivatives

Systematic Modification of the Phenoxy Moiety at C5

The phenoxy group at the C5 position of the quinazoline (B50416) ring is a critical determinant of the molecule's interaction with its biological targets. The nature of substituents on this phenyl ring can significantly modulate the compound's potency and selectivity.

Modifications at the C2 and C4 Amine Positions

The amino groups at the C2 and C4 positions of the quinazoline ring are pivotal for target engagement and offer significant opportunities for SAR exploration.

Influence of N2 and N4 Substituents on Target Binding

Studies on N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated that the nature of the substituents at these positions has a profound impact on their biological activity, particularly their antileishmanial properties. nih.govnih.gov

For instance, in a series of antileishmanial quinazoline-2,4-diamines, compounds with aromatic substituents at both the N2 and N4 positions exhibited potent in vitro activity. nih.gov However, this was often accompanied by lower selectivity. Conversely, derivatives with small alkyl groups at either the N2 or N4 position generally displayed lower potency but were less toxic to macrophage cell lines. nih.gov

Specifically, a comparison between N2-benzyl and N4-benzyl derivatives suggested that an N2-benzyl group might be more favorable for antileishmanial activity. nih.gov The compound N4-benzyl-N2-(4-chlorobenzyl)quinazoline-2,4-diamine was among the potent compounds identified. nih.gov Furthermore, the presence of a phenyl substituent at either N2 or N4 led to a loss of activity when the other position was substituted with a benzylamine, indicating specific structural requirements for optimal activity. nih.gov

The following table summarizes the structure-activity relationships of some N2,N4-disubstituted quinazoline-2,4-diamines as antileishmanial agents.

| Compound | N2 Substituent | N4 Substituent | Antileishmanial Activity (EC50) | Selectivity |

| 15 | -(4-chlorobenzyl) | -benzyl | Potent | Low |

| 40 | -benzyl | -isopropyl | Potent | Moderate |

| Alkyl Substituted | Small alkyl | Aryl/Alkyl | Lower potency | Higher |

| Aromatic Substituted | Aromatic | Aromatic | Potent | Low |

This table is a representation of the general trends observed in the cited literature.

Quinazoline Ring System Modifications and Their SAR Implications

Modifications to the quinazoline ring itself, particularly on the benzenoid portion, can significantly influence the biological activity of 5-phenoxyquinazoline-2,4-diamine derivatives.

SAR studies have shown that substitutions on the quinazoline ring are critical for inhibitory potency. nih.gov For example, in the context of mitochondrial complex I inhibitors, replacing a bromine substituent at the C6 position with methoxy (B1213986) groups at C6 and C7 led to a decrease in inhibitory activity. nih.gov This indicates that the nature and position of substituents on the quinazoline core are crucial for optimal interaction with the target enzyme.

Furthermore, studies on other quinazoline derivatives have highlighted the importance of substitutions at various positions of the quinazoline ring for different biological activities. For instance, in the context of antimicrobial agents, substitutions at positions 2, 3, 6, and 8 have been shown to modulate activity. nih.gov The introduction of a halide or an alkyl substituent at the C6 position of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant activity against Acinetobacter baumannii. researchgate.net

The table below illustrates the impact of quinazoline ring modifications on the activity of quinazoline derivatives.

| Position of Modification | Substituent | Observed Effect on Activity | Reference |

| C6 | Halide/Alkyl | Increased antibacterial activity | researchgate.net |

| C6/C7 | Methoxy groups | Decreased mitochondrial complex I inhibition | nih.gov |

| C6, C8 | Halogen | Can improve antimicrobial activity | nih.gov |

Substitution Effects on the Benzene (B151609) Ring (e.g., Halogenation, Alkylation)

The phenoxy group at the 5-position of the quinazoline core offers a prime site for chemical modification. Altering the substituents on this pendant benzene ring can significantly impact the compound's interaction with its biological targets.

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenoxy ring is a common strategy to modulate a compound's electronic and lipophilic properties. While specific data on the halogenation of the phenoxy ring of this compound is not extensively detailed in publicly available research, general principles from related quinazoline derivatives can be informative. For instance, in studies of other quinazoline-based inhibitors, the position and nature of the halogen can be critical. A 4-substitution on a phenyl ring attached to the quinazoline core has been shown to be favorable in some contexts. researchgate.net For example, in a series of 2-anilino-4-alkylaminoquinazolines, a 4-nitro substituent on the aniline (B41778) ring, which is an electron-withdrawing group like halogens, resulted in the highest inhibitory effects against several cancer cell lines. researchgate.net This suggests that electron-withdrawing groups at the para-position of the terminal phenyl ring can be beneficial for activity. researchgate.net

Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) to the phenoxy ring can influence the compound's steric profile and lipophilicity. While direct studies on the alkylation of the 5-phenoxy group of this specific diamine are scarce, research on related quinazoline structures indicates that even small alkyl groups can have a significant effect. In some quinazoline derivatives, small lipophilic groups have been shown to increase activity. mdpi.com The precise impact of alkylation would likely depend on the position and size of the alkyl group, which can affect the molecule's ability to fit into the binding pocket of its target protein.

The following table summarizes the general effects of benzene ring substitutions on the activity of quinazoline derivatives, which may provide insights into the potential effects on this compound.

| Substitution Type | General Effect on Activity of Quinazoline Derivatives | Potential Implication for this compound |

| Halogenation | Can increase lipophilicity and binding affinity. The position is critical, with para-substitution often being favorable. researchgate.net | Halogenation of the phenoxy ring, particularly at the para-position, could enhance biological activity. |

| Alkylation | Small alkyl groups can increase lipophilicity and potency. mdpi.com | Introduction of small alkyl groups on the phenoxy ring may lead to improved activity. |

Modulation of Ring Planarity and Conformational Preferences

Substituents on the phenoxy ring can introduce steric hindrance, forcing the ring to twist out of planarity with the quinazoline system. This alteration in conformation can either be beneficial or detrimental to activity, depending on the specific requirements of the biological target's binding site. For instance, a more planar conformation might be necessary for optimal stacking interactions with aromatic residues in a binding pocket, while a more twisted conformation might be required to avoid steric clashes or to position key functional groups for hydrogen bonding.

SAR Hypotheses and Predictive Models for this compound Activity

Based on the available data for quinazoline derivatives, several SAR hypotheses can be formulated for the this compound series. These hypotheses serve as guiding principles for the design of new and potentially more active compounds.

One central hypothesis is that the 2,4-diamino substitution pattern on the quinazoline ring is crucial for establishing key hydrogen bonding interactions with target proteins. nih.gov The amino groups can act as both hydrogen bond donors and acceptors, anchoring the molecule within the binding site.

Another key hypothesis revolves around the role of the 5-phenoxy group as a modifiable handle to fine-tune the compound's properties. It is hypothesized that substitutions on this ring can modulate the molecule's lipophilicity, electronic distribution, and steric bulk to optimize its fit and interaction with the target. For example, increasing the lipophilicity through appropriate substitutions might enhance cell membrane permeability and access to intracellular targets.

To move beyond qualitative hypotheses, researchers often employ Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build predictive models that can estimate the activity of untested compounds.

For quinazoline derivatives, QSAR models have been developed that highlight the importance of specific descriptors in predicting their inhibitory activity. nih.gov For instance, models have suggested that descriptors related to the molecule's electronic properties are significant. nih.gov While a specific QSAR model for this compound derivatives is not yet established in the literature, the development of such a model would be a valuable tool for the rational design of new analogues with improved potency and selectivity.

Mechanistic Biological Studies and Target Specific Modulations of 5 Phenoxyquinazoline 2,4 Diamine

Enzyme Inhibition Profiles and Molecular Targets

5-Phenoxyquinazoline-2,4-diamine and its related analogues have been the subject of extensive research to elucidate their mechanisms of action, primarily centered on their ability to inhibit specific enzymes. These investigations have revealed a multi-targeted profile, with significant activity against dihydrofolate reductase and various tyrosine kinases.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms in Experimental Models

Derivatives of 2,4-diaminoquinazoline have been historically recognized for their antifolate properties. nih.gov These compounds act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies. semanticscholar.org

Studies on a series of 5-substituted 2,4-diaminoquinazolines have demonstrated their inhibitory activity against DHFR from both bacterial and mammalian sources. nih.gov While some compounds showed good activity against Escherichia coli DHFR, a significant challenge has been achieving selectivity for the bacterial enzyme over its mammalian counterpart. nih.gov The structure-activity relationships for DHFR inhibition by these quinazoline (B50416) derivatives are complex, with the nature of the substituent at the 5-position playing a crucial role in determining potency and selectivity. nih.govscilit.com The antibacterial effects of these compounds are believed to stem directly from their antifolate action, as the inhibition of bacterial growth in vitro often parallels the inhibition of the isolated bacterial DHFR enzyme. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, HPK1)

In addition to their antifolate activity, quinazoline derivatives are well-established inhibitors of tyrosine kinases, a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and metabolism. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. nih.gov The quinazoline scaffold is a key feature of many EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govmdpi.com First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are quinazoline-based, have been used for the treatment of non-small-cell lung cancer (NSCLC). nih.govnih.gov

Derivatives of this compound are designed to interact with the ATP-binding site of the EGFR kinase domain. biorxiv.org These interactions are typically characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site. Molecular docking studies of related quinazolinone derivatives have shown that they can occupy the same binding pocket as established inhibitors like erlotinib. nih.gov The development of irreversible EGFR inhibitors, often featuring a reactive group that forms a covalent bond with a cysteine residue (such as Cys797) in the active site, represents a strategy to overcome acquired resistance to first-generation TKIs. nih.govresearchgate.net

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 is a key strategy in cancer therapy to block the tumor's blood supply. Several quinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. nih.goveurekaselect.comnih.gov

Compounds with a quinazoline core can effectively block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling. mdpi.comestranky.sk Docking studies have revealed that these inhibitors can form hydrogen bonds with key residues such as Cys919 and Asp1046 in the VEGFR-2 hinge region. nih.gov The anti-angiogenic activity of these compounds has been demonstrated in various in vitro and in vivo models, including the chick chorioallantoic membrane (CAM) assay and zebrafish embryo assays. nih.govbenthamscience.com

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor signaling. chemrxiv.orgnih.gov By inhibiting HPK1, it is possible to enhance the immune response against cancer cells. This has made HPK1 an attractive target for cancer immunotherapy. nih.govchemrxiv.org

Recently, a series of potent HPK1 inhibitors based on a quinazoline-2,5-diamine scaffold have been developed. chemrxiv.orgnih.gov Structure-activity relationship (SAR) studies led to the identification of highly potent compounds that can inhibit the phosphorylation of downstream targets like SLP76 in Jurkat cells. chemrxiv.org Furthermore, these inhibitors have been shown to augment the production of interleukin-2 (B1167480) (IL-2) and reverse immune suppression in human peripheral blood mononuclear cells (hPBMCs). nih.govresearchgate.net

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for inhibitors of a wide range of kinases. mdpi.com Beyond the specific examples of EGFR, VEGFR-2, and HPK1, various 2,4-disubstituted quinazoline derivatives have demonstrated broad-spectrum tyrosine kinase inhibitory activity. semanticscholar.orgnih.gov This promiscuity can be advantageous in targeting multiple signaling pathways involved in tumorigenesis. However, achieving selectivity for a specific kinase or a desired kinase profile remains a significant challenge in drug design. Kinase profiling assays are often employed to assess the selectivity of these compounds against a panel of different kinases. bpsbioscience.com

Table 1: Summary of Enzyme Inhibition by this compound and its Derivatives

| Target Enzyme | Mechanism of Inhibition | Biological Effect | References |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive inhibition of dihydrofolate binding | Antifolate, Antibacterial | nih.govsemanticscholar.org |

| Epidermal Growth Factor Receptor (EGFR) | ATP-competitive inhibition in the kinase domain | Anticancer, Antiproliferative | nih.govnih.govmdpi.com |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | ATP-competitive inhibition in the kinase domain | Anti-angiogenic | nih.goveurekaselect.comnih.gov |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Inhibition of kinase activity | Immunomodulatory, T-cell activation | chemrxiv.orgnih.govchemrxiv.org |

Other Enzyme Systems

The therapeutic potential of the quinazoline scaffold extends beyond its well-documented effects on kinase signaling pathways. Derivatives of this compound have been investigated for their modulatory activity against a variety of other enzyme systems critical to different pathological processes. These studies reveal a broad spectrum of biological activity, highlighting the versatility of the quinazoline core in designing inhibitors for diverse enzymatic targets.

Cholinesterase Inhibition (AChE, BuChE)

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease (AD) by increasing acetylcholine (B1216132) levels in the brain. nih.gov The quinazoline framework has served as a basis for developing potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against AChE from electric eel (eelAChE) and BuChE from equine serum (eqBuChE). nih.gov The findings indicated a general preference for BuChE inhibition over AChE. nih.gov Notably, compounds featuring specific substitutions, such as 2,4-di-methoxy on the phenyl ring, demonstrated significant activity. For instance, compound 6h (a 2,4-di-OMe substituted derivative) was the most active against eelAChE with a half-maximal inhibitory concentration (IC50) of 47.65 µM. nih.gov Other derivatives, like 6f (4-Me substituted) and 6j (2-OH-5-Me substituted), showed remarkable potency against eqBuChE, with IC50 values of 0.52 µM and 3.65 µM, respectively, displaying high selectivity for BuChE over AChE. nih.gov

Further research into quinazoline-based compounds has supported these findings. One study synthesized novel spiroquinazolinone compounds and tested their anti-AChE activity, revealing moderate inhibition with IC50 values in the micromolar range (14.256 to 46.675 µM). researchgate.net Another comprehensive study on a series of quinazoline derivatives (AV-1 to AV-21) identified compounds AV-1 , AV-2 , and AV-3 as having balanced and significant inhibitory effects against human cholinesterases (hChE). nih.gov Compound AV-2 , in particular, was found to prevent AChE-induced amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for BuChE |

|---|---|---|---|

| 6f | eqBuChE | 0.52 | > 96 |

| 6h | eelAChE | 47.65 | 7.1 |

| 6h | eqBuChE | 6.74 | 7.1 |

| 6j | eqBuChE | 3.65 | > 13.6 |

| Donepezil (Standard) | eelAChE | 0.027 | - |

| Donepezil (Standard) | eqBuChE | 10.6 | - |

Alpha-Glucosidase Inhibition

Inhibitors of α-glucosidase are a therapeutic class used in the management of type 2 diabetes mellitus, as they delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov The quinazoline scaffold has emerged as a promising framework for potent α-glucosidase inhibitors.

Research has shown that 2-arylquinazolin-4(3H)-one derivatives can be significantly more potent than the standard drug, acarbose (B1664774). researchgate.net In one study, a series of these compounds displayed IC50 values ranging from 0.3 µM to 117.9 µM, which is several hundred times more active than acarbose (IC50 = 840 µM). researchgate.net Similarly, another study on quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide groups found potent inhibitors, with compound 7b (an ortho-fluorine substituted derivative) showing the highest inhibition with an IC50 of 14.4 µM, approximately 53 times stronger than acarbose. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.govresearchgate.net

Imidazo[1,2-c]quinazolines have also been identified as a novel and highly potent class of α-glucosidase inhibitors. nih.gov Derivatives from this series exhibited excellent inhibitory activities, with IC50 values from 12.44 µM to 308.33 µM. nih.gov Compound 11j , which has two methoxy (B1213986) groups, was particularly noteworthy, with an IC50 of 12.44 µM, making it over 60 times more potent than acarbose. nih.gov

| Compound Series | Most Potent Compound | IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|---|

| Quinazolin-4(3H)-one phenoxy-acetamides | 7b | 14.4 | ~750 |

| 2-Arylquinazolin-4(3H)-ones | Compound 12 | 0.3 | 840 |

| Imidazo[1,2-c]quinazolines | 11j | 12.44 | 750 |

| Quinoline (B57606)–1,3,4-oxadiazole conjugates | 4i | 15.85 | 17.85 |

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

Poly-(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair. Inhibiting these enzymes is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. researchgate.netmdpi.com Quinazoline derivatives have been successfully developed as highly potent PARP inhibitors.

A series of novel quinazoline-2,4(1H,3H)-dione derivatives were designed as PARP-1/2 inhibitors. rsc.org These compounds exhibited IC50 values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the sub-micromolar range (10⁻⁸ M). rsc.org Another study focused on quinazoline-2,4(1H,3H)-diones containing a piperizinone moiety identified Cpd36 as a remarkably potent inhibitor of PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov This compound also showed high selectivity over other PARP isoforms and demonstrated significant tumor growth repression in vivo. nih.gov The development of quinoxaline-based derivatives, which are bio-isosteres of the phthalazinone core found in the approved PARP inhibitor Olaparib, has also yielded potent compounds. mdpi.com For instance, compound 8a from this series showed an IC50 of 2.31 nM against PARP-1, which is more potent than Olaparib (IC50 = 4.40 nM). mdpi.com

| Compound Series | Compound | Target Enzyme | IC50 (nM) |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-diones with piperizinone | Cpd36 | PARP-1 | 0.94 |

| PARP-2 | 0.87 | ||

| Quinoxaline-based derivatives | 8a | PARP-1 | 2.31 |

| Quinoxaline-based derivatives | 5 | PARP-1 | 3.05 |

| Reference Drug | Olaparib | PARP-1 | 4.40 |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. uiowa.edu Quinazoline-based compounds have been investigated as inhibitors of both topoisomerase I and topoisomerase II.

A study on isoquinolino[5,4-ab]phenazines, which are structurally related to quinazolines, showed that most of the synthesized derivatives exhibited inhibitory activity against topoisomerase I at a concentration of 100 µM. nih.gov Research into quinazoline-2,4-diones has highlighted their potential as mimics of fluoroquinolone topoisomerase inhibitors, with applications as both antimicrobial and anticancer agents. uiowa.edu

More specifically, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as topoisomerase II inhibitors and DNA intercalators. nih.gov Several compounds from this series, including 14c, 14d, 14e, 15b, 18b, 18c, and 19b , showed high cytotoxic activity with IC50 values ranging from 5.22 to 24.24 µM, which correlated with their topoisomerase II inhibitory effects. nih.gov Another study on benzofuroquinolinediones found that compounds 8d and 8i were potent topoisomerase II inhibitors with IC50 values of 1.19 µM and 0.68 µM, respectively, significantly more potent than the clinical drug etoposide (B1684455) (IC50 = 78.4 µM). nih.gov

| Compound Series | Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Benzofuroquinolinediones | 8d | Topoisomerase II | 1.19 | Etoposide | 78.4 |

| 8i | Topoisomerase II | 0.68 | |||

| 1,2,4-Triazolo[4,3-c]quinazolines | 18c | - | 5.22 (cytotoxicity) | - | - |

Glycogen Synthase Kinase (GSK-3) Modulation

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. While direct studies on this compound as a GSK-3 modulator are not extensively documented in the provided context, the broader class of quinazoline derivatives has been explored for this activity. The structural features of quinazolines make them suitable scaffolds for designing ATP-competitive inhibitors that can target the kinase domain of enzymes like GSK-3. Further specific research is required to elucidate the direct modulatory effects of this compound and its close analogs on the GSK-3 enzyme system.

COX Enzyme Modulation

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory process as they catalyze the synthesis of prostaglandins. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and upregulated during inflammation and in various cancers. nih.govnih.gov As such, selective COX-2 inhibitors are sought after for their anti-inflammatory effects with fewer gastrointestinal side effects.

Quinazoline derivatives have been extensively studied as modulators of COX enzymes. One study synthesized a series of quinazolin-5-one derivatives and found that several compounds, including 6, 7, 12, 13, and 16 , were potent and selective COX-2 inhibitors. rajpub.com Compound 6 was particularly active, with a COX-2 IC50 of 0.22 µM and a selectivity index of 14.18, which is more selective than the standard NSAID diclofenac (B195802) (SI = 4.87). rajpub.com

Conversely, other research has focused on developing selective COX-1 inhibitors from the quinazoline class. nih.gov In one such study, 11 synthesized quinazoline derivatives showed good to excellent inhibitory activity toward COX-1, with IC50 values ranging from 0.064 to 3.14 µM. nih.gov Remarkably, seven of these compounds were completely selective for COX-1, showing no inhibition of COX-2 even at a concentration of 50 µM. nih.gov These findings demonstrate that the quinazoline scaffold can be fine-tuned to achieve selective inhibition of either COX-1 or COX-2.

| Compound Series | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2) |

|---|---|---|---|---|

| Quinazolin-5-one derivatives | 6 | 3.12 | 0.22 | 14.18 |

| 7 | 6.54 | 0.63 | 11.68 | |

| 12 | 5.23 | 0.74 | 7.71 | |

| Selective COX-1 Inhibitors | 3b | Single-digit µM range | Moderate Inhibition | 5-27 |

| - | 0.064 - 3.14 | > 50 | - | |

| Reference Drugs | Diclofenac | 3.9 | 0.8 | 4.87 |

| Celecoxib | 14.8 | 0.05 | 296 |

Dipeptidyl Peptidase IV (DPP-4) Inhibition

No specific research data on the Dipeptidyl Peptidase IV (DPP-4) inhibitory activity of this compound is available in the reviewed literature. While the broader class of quinazoline derivatives has been investigated for DPP-4 inhibition as a potential treatment for Type 2 Diabetes Mellitus, specific studies on the 5-phenoxy substituted diamine are absent eco-vector.comnih.govnih.gov. Research in this area has focused on other substitution patterns, such as spiro cyclohexane-1,2'-quinazoline derivatives, which have shown high potency eco-vector.comnih.gov.

Mitochondrial Complex I Inhibition

There is no direct published research evaluating the effect of this compound on mitochondrial complex I. However, studies have been conducted on structurally related compounds. For instance, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (also known as EVP4593) was identified as a highly potent and specific inhibitor of mitochondrial complex I. nih.govnih.gov This compound effectively reduces mitochondrial respiration dependent on complex I without affecting complexes II-IV. nih.govnih.gov It is important to note that this compound is structurally distinct from this compound, and these findings cannot be directly extrapolated.

Antimicrobial Activity and Resistance Modulation in Pre-clinical Models

While the quinazoline-2,4-diamine (B158780) scaffold is a known pharmacophore in the development of antimicrobial agents, specific data concerning the 5-phenoxy derivative is not present in the available literature.

Antibacterial Activity Against Gram-Positive Strains (e.g., MRSA)

No specific studies detailing the antibacterial activity of this compound against Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) were found. Research has extensively covered the N2,N4-disubstituted quinazoline-2,4-diamine series, which has demonstrated potent activity against MRSA. researchgate.netnih.govnih.gov Studies on 5-substituted 2,4-diaminoquinazolines have been reported as antifolate agents, but these were found to be ineffective in animal models of infection. nih.govnih.gov

Antibacterial Activity Against Gram-Negative Pathogens (e.g., Acinetobacter baumannii)

Specific data on the efficacy of this compound against Gram-negative pathogens such as Acinetobacter baumannii is not available. The broader class of N2,N4-disubstituted quinazoline-2,4-diamines, particularly those with a halide or alkyl substituent at the 6-position, has shown strong antibacterial and antibiofilm activity against multidrug-resistant A. baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM. nih.govnih.gov

Antifungal Efficacy

There is no published research available on the antifungal properties of this compound. The antifungal potential of the quinazoline chemical family has been explored through other derivatives, such as quinazolinone-based hybrids and 2-phenoxy- nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazolines. nih.govmdpi.comnih.gov

Mechanisms of Resistance Development and Overcoming Strategies

No studies specifically investigating mechanisms of resistance to this compound have been published. For the related class of N2,N4-disubstituted quinazoline-2,4-diamines, a limited capacity for resistance development was observed in serial passage assays against A. baumannii. These compounds showed only a 4-fold increase in MIC, which is significantly lower than that observed for established folic acid synthesis inhibitors like trimethoprim (B1683648) (64-fold increase) and sulfamethoxazole (B1682508) (128-fold increase). nih.govnih.gov

Data Tables

The following tables summarize the availability of research data for the specified biological activities of this compound.

Table 1: Target-Specific Modulations

| Target | Finding for this compound |

|---|---|

| Dipeptidyl Peptidase IV (DPP-4) Inhibition | No Data Available |

| Mitochondrial Complex I Inhibition | No Data Available |

Table 2: Antimicrobial Activity

| Activity | Finding for this compound |

|---|---|

| Antibacterial (Gram-Positive, e.g., MRSA) | No Data Available |

| Antibacterial (Gram-Negative, e.g., A. baumannii) | No Data Available |

| Antifungal Efficacy | No Data Available |

| Resistance Mechanisms | No Data Available |

Antibiofilm Activity and Its Underlying Principles

The compound this compound is part of the broader quinazoline class of compounds, which have demonstrated notable antimicrobial and antibiofilm capabilities. Research into N2,N4-disubstituted quinazoline-2,4-diamines has revealed their potential as potent agents against multidrug-resistant bacteria such as Acinetobacter baumannii. nih.gov These compounds can exhibit strong bactericidal effects, with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.gov Furthermore, they have shown the ability to eradicate up to 90% of cells within a biofilm at concentrations near their MICs. nih.gov

The underlying principle of this antibiofilm activity is often linked to the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. nih.gov Quinazolinone scaffolds, which are structurally related to this compound, have been designed to mimic the natural signaling molecules (autoinducers) of the Pseudomonas aeruginosa pqs system, such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS). nih.gov By binding to the PqsR receptor, these inhibitors can disrupt the QS signaling cascade. nih.gov For instance, certain quinazolinone analogues have demonstrated significant inhibition of the pqs system, with one compound showing 73.4% inhibitory activity at a concentration of 100 µM without affecting bacterial growth, indicating a specific action on the signaling pathway rather than general toxicity. nih.gov

Antiproliferative Modulations and Oncogenic Pathway Interventions in Cellular Models

This compound and its derivatives have been the subject of extensive research for their antiproliferative activity against a variety of cancer cell lines. These compounds have demonstrated the ability to arrest the growth of tumors in several cancer types, including lung, colon, breast, prostate, and cervical cancers, with IC50 values often in the micromolar range. nih.gov

The antiproliferative effects are influenced by the specific substitutions on the quinazoline core. For example, studies on 2,4-disubstituted quinazolines have shown that the nature of the substituent at the 2 and 4 positions is crucial for cytotoxic activity. semanticscholar.org In some series, compounds with a phenyl or pyridyl ring at the R position and a 4-fluoro derivative at the R1 position exhibited significant inhibitory action against colon (HT-29) and breast (MDA-231) cancer cell lines. semanticscholar.org One particular derivative, N-(2-phenylquinazolin-4-yl) isonicotinohydrazide, was found to be highly potent against the HT-29 cell line with an IC50 value of 5.33 µM/ml. semanticscholar.org

Similarly, other studies have highlighted the potent antiproliferative activity of 2,4-diaminoquinazoline derivatives against various cancer cell lines, including prostate (PC-3), colon (HCT-15), breast (MCF-7, MDA-MB-231), and lung (SK-LU-1) cancer cells. umich.edu The substitution of a phenyl group in some derivatives was shown to increase activity compared to the non-substituted forms. umich.edu

Interactive Table: Antiproliferative Activity of Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a | HT-29 | 5.33 | semanticscholar.org |

| Compound 18 | MGC-803 | 0.85 | semanticscholar.org |

| Compound 4e | SK-LU-1 | Varies | umich.edu |

| Compound 4i | SK-LU-1 | Varies | umich.edu |

| 2,4-DAQ | AGS | Low µM | nih.gov |

| 2,4-DAQ | MKN45 | Low µM | nih.gov |

Quinazoline derivatives, including those structurally related to this compound, have been shown to induce cell cycle arrest and apoptosis in cancer cells, often through a reactive oxygen species (ROS)-dependent mechanism. nih.govnih.gov For instance, a novel quinazoline-based analog, QNZ-A, was found to induce G2/M cell cycle arrest and subsequent apoptosis in human A549 lung cancer cells. nih.gov This was attributed to the accumulation of ROS, leading to the upregulation of p53-inducible p21 and downregulation of Cdc25C, Cyclin B1, and Cdk1. nih.gov

Similarly, another quinazoline derivative, 04NB-03, demonstrated potent anti-hepatocellular carcinoma (HCC) activities by inducing G2/M phase cell cycle arrest and apoptosis in a concentration- and time-dependent manner, also linked to ROS accumulation. nih.gov

The induction of apoptosis is a key mechanism of action for many quinazoline compounds. Treatment of gastric cancer cells with 2,4-diamino-quinazoline (2,4-DAQ) resulted in apoptosis, as indicated by the presence of cleaved caspase-3 and cleaved PARP. nih.gov Another study on a novel quinazoline derivative showed that it induced apoptosis in MGC-803 cells by decreasing the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while up-regulating the pro-apoptotic protein Bax and cleaved PARP. semanticscholar.org

The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy, and quinazoline derivatives have shown promise in this area. nih.gov Certain 2,4-disubstituted quinazoline derivatives have exhibited potent inhibitory effects on the adhesion and migration of human umbilical vein endothelial cells (HUVECs), which are crucial steps in the angiogenic process. nih.gov

In vivo assays, such as the chick embryo chorioallantoic membrane (CAM) assay, have further confirmed the anti-angiogenic potential of these compounds. nih.gov Some quinazoline derivatives demonstrated a significant reduction in the angiogenic response in CAMs, with some compounds showing even better inhibition of angiogenesis than the clinical anti-tumor drug thalidomide. nih.gov The anti-angiogenic activity of some quinazolines is attributed to their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. nih.gov

A significant mechanism through which some quinazoline derivatives exert their anticancer effects is by modulating DNA repair enzyme systems, particularly by inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes. rsc.orgresearchgate.netnih.gov PARP inhibitors are effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations, by inducing synthetic lethality. mdpi.com

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. rsc.orgnih.gov Some of these compounds exhibit IC50 values against PARP-1 in the nanomolar range. nih.gov For example, one compound, Cpd36, showed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov These inhibitors can potentiate the cytotoxicity of DNA-damaging agents like temozolomide. rsc.org

Interference with tubulin assembly and microtubule dynamics is another established anticancer mechanism of quinazoline derivatives. umich.edunih.govnih.gov These compounds can act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin and disrupting the formation of the mitotic spindle, which is essential for cell division. nih.govresearchgate.net

Studies have shown that certain 2,4-diaminoquinazoline derivatives can inhibit tubulin polymerization, leading to antiproliferative activity. umich.edunih.gov For example, two compounds, 4e and 4i, were found to exert their antiproliferative effects by inhibiting tubulin polymerization. umich.edunih.gov Indirect immunofluorescence assays have visually confirmed that these compounds induce alterations in the microtubule network. umich.edu The interaction with the colchicine binding site has been supported by molecular docking studies. nih.gov Some 2,4-disubstituted quinazoline derivatives have also been identified as inducers of tubulin polymerization, demonstrating the diverse ways this class of compounds can interfere with microtubule dynamics. nih.gov

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the compound This compound across the requested biological activities. The existing studies on quinazoline derivatives focus on analogues with different substitution patterns.

Therefore, it is not possible to provide a detailed article that focuses solely on the mechanistic biological studies and target-specific modulations of This compound according to the specified outline. The available information pertains to the broader class of quinazoline compounds or other specific derivatives, which falls outside the strict scope of the current request.

For context, research on related quinazoline structures has shown potential in the following areas:

Neurodegenerative Disease: Various 2,4-disubstituted and 2,4-diaminoquinazoline (DAQ) derivatives have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key process in Alzheimer's disease. nih.govnih.gov For instance, studies have identified compounds like N4-(4-bromobenzyl)quinazoline-2,4-diamine as potent inhibitors of Aβ40 aggregation. nih.gov However, these findings are specific to the tested analogues and cannot be directly attributed to this compound.

Anti-inflammatory Action: The quinazoline scaffold is present in numerous compounds investigated for anti-inflammatory properties. researchgate.netijfmr.commdpi.com Research has explored derivatives such as pyrazolo[1,5-a]quinazolines that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov

Antidiabetic Activity: Certain quinazolin-4(3H)-one derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which is a therapeutic target for managing type 2 diabetes. mdpi.comresearchgate.netnih.gov

Antiviral Properties: A range of quinazoline derivatives has been screened for activity against various viruses. internationalscholarsjournals.com For example, 6-fluoro-quinazoline-2,4-diamine was identified as a potential inhibitor of the Chikungunya and Ross River viruses. nih.gov Other studies have explored derivatives against influenza and herpes simplex viruses. mdpi.com

Antimalarial Effects: The quinazoline core is a scaffold of interest in antimalarial research. Studies on related structures, such as 4-phenoxy-2-trichloromethylquinazolines, have shown some activity against Plasmodium falciparum, the parasite responsible for malaria. cabidigitallibrary.org The mechanism of action for some antimalarial quinolones involves targeting the parasite's mitochondrial respiratory chain. nih.gov

Without specific studies on This compound , any discussion on its biological activity would be speculative and would not meet the requirement of providing detailed, scientifically accurate research findings for this particular compound.

Diverse Biological Activities and Their Foundations

Antioxidant Mechanisms

No specific studies on the antioxidant mechanisms of this compound have been identified. Research into the antioxidant properties of the quinazoline scaffold has been conducted on other derivatives. For instance, studies on 2-substituted quinazolin-4(3H)-ones have explored their potential to scavenge free radicals, with activity dependent on the nature and position of substituents on the phenyl ring. However, this data is not directly applicable to this compound.

Anticonvulsant Activity

Specific data on the anticonvulsant activity of this compound is not available. The anticonvulsant potential of the quinazoline ring system has been explored in other contexts. For example, derivatives like 5-phenyl-triazolo[4,3-c]quinazolin-3-amines have been synthesized and evaluated in maximal electroshock seizure (MES) models, showing that their mechanism may involve the GABAergic system. These findings are specific to the tested derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Sirtuin Modulating Capabilities

There is no documented evidence of this compound acting as a modulator of sirtuins. Sirtuins are a class of NAD+-dependent deacetylases involved in numerous cellular processes, and the discovery of small molecule modulators is an active area of research. While many compounds have been identified as sirtuin activators or inhibitors, this compound is not among them in the current body of scientific literature.

Modulation of Specific Immunological Signaling Pathways (e.g., NF-κB)

No studies have been published detailing the effects of this compound on the NF-κB signaling pathway or other specific immunological pathways. A different quinazoline derivative, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (also known as EVP4593), has been identified as an inhibitor of the NF-κB signaling pathway by affecting store-operated calcium entry. This highlights that while the quinazoline scaffold can interact with this pathway, the specific activity of this compound remains uninvestigated.

Computational Approaches in the Research of 5 Phenoxyquinazoline 2,4 Diamine

Molecular Docking Studies for Ligand-Target Interactions

There are no published molecular docking studies that specifically predict the binding modes and affinities of 5-Phenoxyquinazoline-2,4-diamine with any biological target. As a result, there is no information available regarding the key amino acid residues that would be involved in its binding interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

No molecular dynamics simulations for This compound have been reported. Therefore, data on its ligand-protein complex dynamics, conformational stability in a biological environment, solvent effects, or system energetics is currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including This compound did not yield any results. Such studies are essential for understanding the relationship between the chemical structure and biological activity of a series of compounds, but this has not been documented for this particular molecule.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for quinazoline (B50416) derivatives. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are developed by calculating various molecular descriptors for a set of known active and inactive molecules and then using statistical methods to create an equation that can predict the activity of new, untested compounds. nih.gov

For quinazoline analogs, QSAR models have been instrumental in predicting their potential as anticancer agents, for instance, by targeting the epidermal growth factor receptor (EGFR). nih.gov The process involves compiling a dataset of quinazoline derivatives with their experimentally determined biological activities, such as IC50 values. nih.gov Various chemometric methods, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression, are then employed to build the QSAR model. nih.gov The robustness and predictive power of these models are rigorously validated using both internal (cross-validation) and external (test set) validation techniques. nih.gov Such validated models can then be used to forecast the biological potency of novel this compound analogs.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of a compound series. nih.gov These descriptors can be broadly categorized as constitutional, topological, quantum-chemical, and electronic, among others. nih.gov By analyzing the developed QSAR models, researchers can pinpoint which structural features are crucial for enhancing or diminishing the desired biological effect.

In studies of quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors, for example, 2D descriptors have been calculated and analyzed. nih.gov The resulting models have highlighted the importance of certain Estate Contribution descriptors, such as SaaOE-Index and SsClE-index, in predicting inhibitory activity. nih.gov Such analyses have revealed that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring can enhance activity. nih.gov Similarly, for G9a inhibitors with a 2,4-diaminoquinazoline scaffold, the basicity (pKa) of the N-1 nitrogen has been identified as a critical factor for potent inhibition, with higher pKa values correlating with increased activity. nih.gov These insights are invaluable for guiding the rational design of new this compound analogs with improved potency.

| Descriptor Type | Example Descriptor | Influence on Activity of Quinazoline Analogs |

| Estate Contribution | SaaOE-Index, SsClE-index | Important for predicting Tyrosine kinase (erbB-2) inhibitory activity. nih.gov |

| Electronic | Electron-withdrawing group at position 4 | Enhances Tyrosine kinase (erbB-2) inhibitory activity. nih.gov |

| Physicochemical | pKa of N-1 nitrogen | Higher basicity correlates with increased G9a inhibitory activity. nih.gov |

| Constitutional | Desmethoxy substituents | Presence of dimethoxy groups found to be important for G9a activity. nih.gov |

In Silico ADMET Predictions

In addition to predicting biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govresearchgate.net These in silico predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. nih.govnih.gov Various software tools and web servers, such as SwissADME, ProTOX II, pkCSM, and PreADMET, are available for this purpose. researchgate.netuad.ac.idmdpi.com

For quinazoline-based compounds, these tools can predict a wide range of ADMET parameters. nih.govuad.ac.id These predictions help in assessing the drug-likeness of novel analogs and prioritizing those with the most promising pharmacokinetic characteristics for further experimental evaluation. nih.gov

Absorption, Distribution, Metabolism, and Excretion Predictions

The prediction of ADME properties for novel compounds like analogs of this compound is a critical computational step. These predictions provide insights into how a potential drug will behave in a biological system.

Absorption: Predictions for gastrointestinal absorption and blood-brain barrier penetration are commonly performed. mdpi.com For instance, in silico studies on quinoline-quinazolinone derivatives have been used to evaluate their pharmacokinetic profiles. nih.gov

Distribution: The extent to which a compound binds to plasma proteins is a key parameter that can be predicted computationally. mdpi.com This is important as only the unbound fraction of a drug is typically active.

Metabolism: While complex, some in silico models can predict the metabolic stability of a compound and identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to excretion pathways can also be estimated, contributing to a comprehensive understanding of the compound's pharmacokinetic profile.

| ADMET Parameter | Prediction for Quinazoline Analogs | Significance |

| Gastrointestinal Absorption | Predicted for various quinazoline derivatives to assess oral bioavailability. mdpi.com | Determines the fraction of an oral dose that reaches systemic circulation. |

| Blood-Brain Barrier (BBB) Penetration | Calculated to determine potential for CNS activity or side effects. mdpi.com | Crucial for drugs targeting the central nervous system. |

| Plasma Protein Binding | Predicted for ligands to estimate the unbound, active drug concentration. mdpi.com | Influences drug distribution and clearance. |

| Solubility | Predicted to assess the likelihood of good absorption. mdpi.com | Poor solubility can limit oral bioavailability. |

Virtual Screening and Ligand-Based Drug Design for Novel this compound Analogs

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein kinase. nih.govnih.gov This approach can be broadly divided into structure-based and ligand-based methods.

Ligand-based drug design is particularly useful when the 3D structure of the target protein is unknown. fiveable.me This approach relies on the knowledge of existing active compounds to identify new ones with similar properties. fiveable.me Methods such as pharmacophore modeling, QSAR, and molecular similarity analysis are central to ligand-based design. fiveable.me A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to screen compound databases for new potential hits.

In the context of this compound, if a set of active analogs is known, a pharmacophore model could be generated. This model would capture the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features characteristic of the phenoxyquinazoline scaffold and its interactions with a target. This pharmacophore could then be used to virtually screen for novel analogs with potentially improved or different biological activities. For example, virtual screening of 4-anilinoquinazoline (B1210976) analogs has been used to identify potential EGFR kinase inhibitors, highlighting the importance of specific hydrogen bonds for ligand binding. nih.gov Similarly, virtual screening has been successfully applied to discover novel quinazoline-based JAK2 inhibitors. nih.gov These studies demonstrate the utility of computational screening in identifying promising lead compounds for further development. nih.gov

Future Research Directions and Translational Perspectives for 5 Phenoxyquinazoline 2,4 Diamine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Key areas for exploration include:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times from hours to minutes and improve product yields for quinazoline (B50416) derivatives. nih.govnih.gov It offers a high-speed, operationally simple, and safer method for synthesis. acs.org

Novel Catalytic Systems : The use of earth-abundant metal catalysts, such as manganese, presents a sustainable alternative to traditional precious metal catalysts. acs.org Additionally, recyclable nano-catalysts, like magnetic modified graphene oxide supported with copper, can facilitate high-efficiency synthesis in solvent-free conditions, allowing for easy separation and reuse of the catalyst. nih.gov

Green Solvents and Conditions : Deep eutectic solvents (DES) and ionic liquids are emerging as environmentally benign reaction media for quinazoline synthesis. tandfonline.com Exploring one-pot, multi-component reactions under solvent-free or aqueous conditions can further enhance the eco-friendliness and atom economy of the synthetic process. nih.gov

These modern methodologies promise to make the synthesis of 5-phenoxyquinazoline-2,4-diamine derivatives more cost-effective, scalable, and sustainable. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, operational simplicity. | Rapid synthesis of a library of analogs for screening. | nih.govnih.govacs.org |

| Nano-Catalysis | High efficiency, catalyst recyclability, solvent-free conditions. | Sustainable and cost-effective large-scale production. | nih.gov |

| Deep Eutectic Solvents (DES) | Environmentally friendly, convenient for specific reaction steps. | Greener synthesis routes for key intermediates. | tandfonline.com |

| Manganese Pincer Complexes | Utilizes earth-abundant metals, sustainable. | Alternative to precious metal catalysts in cyclization steps. | acs.org |

Advanced SAR Elucidation Through High-Throughput Screening and Combinatorial Chemistry

A deeper understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of the this compound scaffold. Future efforts should move beyond traditional, one-at-a-time synthesis and testing towards more advanced, systematic approaches.

Combinatorial chemistry , coupled with microwave-assisted synthesis, can be employed to rapidly generate large, diverse libraries of this compound analogs. acs.org This strategy allows for the systematic modification of various positions on the quinazoline core and the phenoxy substituent.

Once these libraries are created, High-Throughput Screening (HTS) can be utilized to quickly evaluate the biological activity of thousands of compounds against specific targets. This combination of combinatorial synthesis and HTS will accelerate the identification of key structural features responsible for potency and selectivity, providing a comprehensive SAR map to guide the design of more effective drug candidates.

Identification of Unexplored Biological Targets and Mechanistic Pathways

While the quinazoline scaffold is known to interact with a variety of biological targets, including enzymes and receptors involved in cancer and inflammation, the full therapeutic landscape of this compound remains to be explored. mdpi.commdpi.com Future research should aim to identify novel biological targets and elucidate new mechanistic pathways.

Techniques such as chemical proteomics and phenotypic screening can be powerful tools in this endeavor. By using this compound as a chemical probe, researchers can identify its direct binding partners within the cell, potentially uncovering previously unknown targets. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, can reveal unexpected therapeutic applications and provide clues to its mechanism of action. Elucidating these novel pathways will open new avenues for its application in treating a wider range of diseases.

Development of Multi-Target Directed Ligands (MTDLs) based on the this compound Scaffold

Complex, multifactorial diseases like Alzheimer's disease and cancer often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov The development of Multi-Target Directed Ligands (MTDLs) —single molecules designed to interact with multiple targets simultaneously—represents a promising therapeutic strategy. nknpub.com

The this compound scaffold is an excellent starting point for designing MTDLs. mdpi.com By hybridizing this core structure with other pharmacophores known to interact with relevant disease targets, novel compounds with a multi-target profile can be created. For example, in the context of neurodegenerative diseases, the quinazoline moiety could be combined with fragments that inhibit cholinesterases or monoamine oxidases (MAO). researchgate.net This approach could lead to the development of more effective, disease-modifying therapies with potentially fewer side effects compared to drug combinations. nknpub.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. researchgate.net These computational tools can significantly accelerate and refine the development of drugs based on the this compound scaffold.

Key applications of AI/ML include:

Predictive Modeling : ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. jddtonline.info

De Novo Drug Design : AI can generate entirely new molecular structures based on the this compound scaffold that are optimized for activity against a specific target.

Target Identification : By analyzing vast biological datasets, AI can help identify new potential targets for this class of compounds. researchgate.net

Integrating AI and ML into the discovery pipeline can reduce the time and cost associated with traditional drug development, increasing the likelihood of translating a promising compound into a clinical candidate. nih.gov

Expansion of Pre-clinical Investigational Models for Specific Biological Applications (excluding human trials)